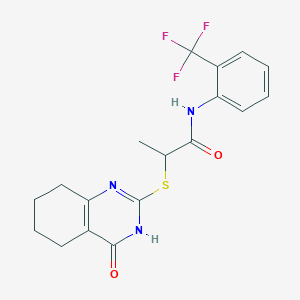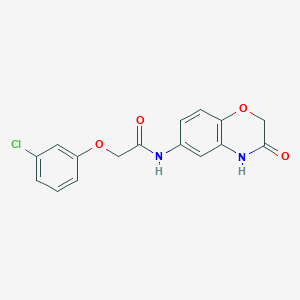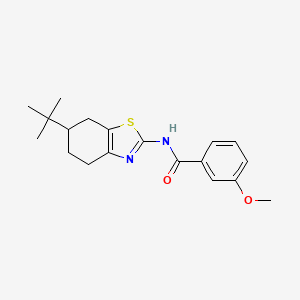![molecular formula C17H20N2O2S B11336474 1-(3-methoxyphenyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336474.png)
1-(3-methoxyphenyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with a unique structure that combines a methoxyphenyl group, a propan-2-ylsulfanyl group, and a tetrahydrocyclopenta[d]pyrimidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Methoxyphenyl Intermediate:
Sulfanyl Group Introduction: The propan-2-ylsulfanyl group is introduced via nucleophilic substitution reactions.
Cyclopenta[d]pyrimidin-2-one Core Formation: This step involves cyclization reactions to form the tetrahydrocyclopenta[d]pyrimidin-2-one core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-methoxyphenyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)propan-1-one: A related compound with a methoxyphenyl group and a propanone moiety.
3-(5-methoxy-pyrimidin-2-ylsulfanyl)-prop-2-en-1-ol: A compound with a similar sulfanyl group and pyrimidinyl structure.
Uniqueness
1-(3-methoxyphenyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is unique due to its specific combination of functional groups and its tetrahydrocyclopenta[d]pyrimidin-2-one core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-propan-2-ylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C17H20N2O2S/c1-11(2)22-16-14-8-5-9-15(14)19(17(20)18-16)12-6-4-7-13(10-12)21-3/h4,6-7,10-11H,5,8-9H2,1-3H3 |
InChI Key |
UROQFVKQUURCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC(=O)N(C2=C1CCC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-chlorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11336402.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-bromobenzamide](/img/structure/B11336407.png)
![(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperazin-1-yl)(phenyl)methanone](/img/structure/B11336414.png)
![5-chloro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11336419.png)
![{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11336420.png)
![(4-Benzylpiperidin-1-yl){1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11336432.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11336437.png)
![4-chloro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11336447.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-bromobenzamide](/img/structure/B11336460.png)
![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(2-methoxyphenoxy)-N-methylacetamide](/img/structure/B11336464.png)

![2-[(E)-2-phenylethenyl]-5-(4-propanoylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11336471.png)
